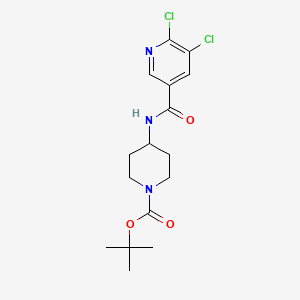

![molecular formula C26H23NOS B1396502 6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one CAS No. 1032707-62-2](/img/structure/B1396502.png)

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one

Descripción general

Descripción

“6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one” is a chemical compound with the molecular formula C26H23NOS . It is used as an intermediate in the synthesis of Prasugrel , a medication used to prevent blood clots in people with acute coronary syndrome .

Molecular Structure Analysis

The InChI key for this compound is KIURFOBHIAJEED-UHFFFAOYSA-N . The canonical SMILES representation is C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one and its derivatives are key intermediates in the synthesis of various pharmacologically active compounds. The synthesis process often involves alkylation, oxidation, and deprotection reactions, starting from related tetrahydrothieno pyridine compounds. These chemical transformations yield products with significant purity and yields, as demonstrated in a study focusing on the synthesis of prasugrel, an antithrombotic drug (Pan Xian-hua, 2011).

Role in Drug Development

The tetrahydrothieno pyridine nucleus, which is part of the 6-Trityl compound, plays a crucial role in drug development. Various derivatives have been synthesized and evaluated for multiple biological activities, with some showing potent effects in preclinical models. This highlights the importance of the tetrahydrothieno pyridine nucleus as a core structure in the development of future drugs (J. Sangshetti et al., 2014).

Pharmacological Studies

Studies have shown that derivatives of tetrahydrothieno pyridines can serve as inhibitors for various enzymes and receptors. For example, specific derivatives have been identified as potent inhibitors of nitric oxide synthase, an enzyme implicated in several physiological and pathological processes (H. Beaton et al., 2001). Additionally, certain 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridines have been found to act as allosteric modulators and antagonists at the A1 adenosine receptor, suggesting a potential role in developing treatments targeting this receptor system (L. Aurelio et al., 2009).

Antimicrobial and Anticancer Activities

Some derivatives of the 6-Trityl compound have shown promising antimicrobial and anticancer activities. For instance, pyridothienopyrimidines and pyridothienotriazines derived from 6-Trityl-related compounds have exhibited in vitro antimicrobial effects (A. Abdel-rahman et al., 2002). Moreover, derivatives have been synthesized and characterized for their potential anticancer activity, adding to the compound's utility in exploring new therapeutic agents (N. Rao et al., 2018).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

Propiedades

IUPAC Name |

6-trityl-4,5,7,7a-tetrahydrothieno[2,3-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NOS/c28-25-18-20-16-17-27(19-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,18,24H,16-17,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIURFOBHIAJEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1=CC(=O)S2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30705213 | |

| Record name | 6-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one | |

CAS RN |

1032707-62-2 | |

| Record name | 6-(Triphenylmethyl)-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30705213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

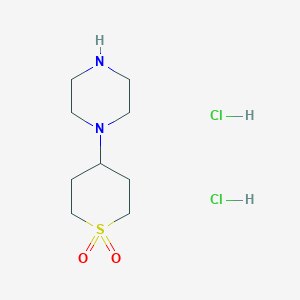

![[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride](/img/structure/B1396419.png)

![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)

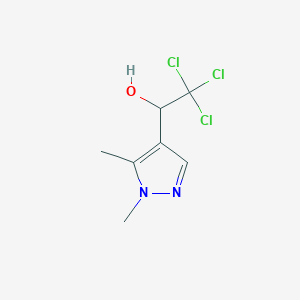

![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)

![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)

![3-[(Cyclopentylmethyl)amino][1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)

![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)

![N-[(2-methylpyrimidin-4-yl)methyl]propan-2-amine;propan-2-ol;dihydrochloride](/img/structure/B1396433.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)

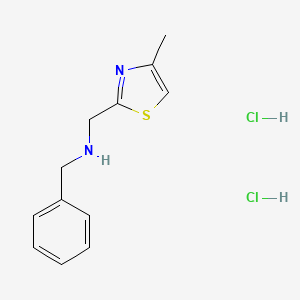

![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)

![2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396439.png)